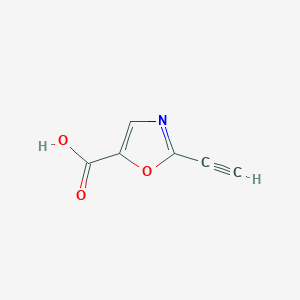

2-Ethynyloxazole-5-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H3NO3 |

|---|---|

Molecular Weight |

137.09 g/mol |

IUPAC Name |

2-ethynyl-1,3-oxazole-5-carboxylic acid |

InChI |

InChI=1S/C6H3NO3/c1-2-5-7-3-4(10-5)6(8)9/h1,3H,(H,8,9) |

InChI Key |

LONYMUDUZDZIOU-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=NC=C(O1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethynyloxazole 5 Carboxylic Acid and Its Derivatives

Retrosynthetic Analysis Approaches for the Oxazole (B20620) Carboxylic Acid Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For 2-Ethynyloxazole-5-carboxylic acid, two primary retrosynthetic disconnections are considered, targeting the key functional groups and the oxazole core itself.

Approach A: Disconnection of the Substituents

The most straightforward approach involves the sequential disconnection of the ethynyl (B1212043) and carboxyl groups. This strategy retains the central oxazole ring as a key intermediate.

C(sp)-C(sp2) Disconnection: The first disconnection breaks the bond between the ethynyl group and the C2 position of the oxazole. This step suggests a Sonogashira cross-coupling reaction as the corresponding forward synthetic step, requiring a halogenated oxazole-5-carboxylate and a suitable terminal alkyne.

C-C Disconnection (Carboxylic Acid): The carboxylic acid at the C5 position can be retrosynthetically derived from an ester, which serves as a protecting group during the synthesis. This ester can be traced back to a simpler precursor, suggesting that a pre-functionalized starting material like an oxazole-5-carboxylate ester is a strategic choice.

This leads back to a simplified oxazole core that needs to be synthesized or a commercially available precursor like ethyl 2-bromooxazole-5-carboxylate.

Approach B: Deconstruction of the Oxazole Ring

A more fundamental approach involves the deconstruction of the oxazole heterocycle itself. Classic oxazole syntheses can be applied in a retrosynthetic manner:

Robinson-Gabriel Synthesis: This pathway disconnects the oxazole into an α-acylamino ketone. For the target molecule, this would imply a precursor containing the necessary ethynyl and carboxylate functionalities, which can be complex to prepare.

van Leusen Synthesis: This powerful method for forming 5-substituted oxazoles disconnects the ring into an aldehyde and a tosylmethyl isocyanide (TosMIC) derivative. nih.gov This would suggest a 2-ethynyl-substituted TosMIC derivative reacting with glyoxylic acid or its ester.

These analyses highlight that the most practical forward synthesis would likely involve building upon a pre-formed oxazole-5-carboxylate scaffold.

Direct Synthetic Strategies for this compound

Direct synthetic strategies focus on constructing the target molecule through a sequence of reactions, often guided by the insights from retrosynthetic analysis.

Ethynylation at the 2-Position of Oxazole Derivatives

The introduction of an ethynyl group at the C2 position of the oxazole ring is a critical transformation. The C2 position of oxazoles is known to be the most electron-deficient, making it susceptible to deprotonation and subsequent functionalization. pharmaguideline.com A common and effective method involves a halogen-metal exchange followed by a coupling reaction.

The typical sequence begins with an oxazole ester, such as ethyl oxazole-5-carboxylate. chemrxiv.org The C2 position is first halogenated, most commonly brominated, using a suitable bromine source. This 2-bromooxazole-5-carboxylate intermediate is a key building block for the subsequent ethynylation.

The ethynyl group is then installed via a palladium-catalyzed Sonogashira coupling reaction. chemrxiv.org This reaction couples the 2-bromooxazole (B165757) with a protected terminal alkyne, such as (trimethylsilyl)acetylene. The use of a silyl (B83357) protecting group prevents self-coupling of the alkyne and facilitates purification. The final step involves the removal of the silyl protecting group under mild basic conditions, for instance, using potassium carbonate in methanol, to yield the free ethynyl group. chemrxiv.org

| Substrate | Reagents | Catalyst | Conditions | Product | Yield | Ref |

| Ethyl 2-bromooxazole-5-carboxylate | (Trimethylsilyl)acetylene, CuI, Et3N | Pd(PPh3)2Cl2 | THF, 60°C | Ethyl 2-((trimethylsilyl)ethynyl)oxazole-5-carboxylate | High | chemrxiv.org |

| Ethyl 2-((trimethylsilyl)ethynyl)oxazole-5-carboxylate | K2CO3 | - | Methanol, rt | Ethyl 2-ethynyloxazole-5-carboxylate | Quantitative | chemrxiv.org |

Carboxylation at the 5-Position of Ethynyl Oxazole Intermediates

While direct carboxylation of a 2-ethynyloxazole intermediate at the C5 position is mechanistically challenging, the synthesis is typically designed to carry the carboxylate functionality through the reaction sequence from the start. The "carboxylation" is thus achieved by beginning with a starting material that already possesses a carboxyl group or its ester equivalent at the desired position.

For example, the synthesis can start from ethyl oxazole-5-carboxylate. chemrxiv.org This strategy ensures the C5 position is functionalized from the outset. The subsequent chemical transformations, such as the ethynylation at C2, are then performed on this carboxylate-containing scaffold. The final step of the synthesis would be the hydrolysis of the ester to the carboxylic acid, if desired, which is typically achieved under standard acidic or basic conditions.

Convergent Synthesis Pathways to the Target Compound

One such approach is a modification of the van Leusen oxazole synthesis. nih.govijpsonline.com This could theoretically involve the reaction of an α-keto ester (like ethyl glyoxalate) with a specialized isocyanide reagent bearing the ethynyl group, such as an ethynyl-substituted tosylmethyl isocyanide. However, the synthesis and stability of such a reagent could be a significant challenge.

A more practical convergent approach involves the multi-component reaction of simpler building blocks. For instance, a one-pot reaction of 6-ethylthiouracil, bromoacetic acid, an aldehyde, and other reagents has been used to create complex thiazolo[3,2-a]pyrimidines, showcasing the power of convergent synthesis in heterocycle formation. nih.gov A similar strategy could potentially be developed for the target oxazole.

Optimization of Synthetic Protocols for Efficiency and Scalability

Optimizing synthetic routes is crucial for transitioning from laboratory-scale synthesis to larger-scale production. This involves improving yields, reducing reaction times, minimizing waste, and using milder, more tolerant reaction conditions.

Development of Mild and Tolerant Reaction Conditions

Significant efforts in modern organic synthesis are directed towards developing reactions that proceed under mild conditions and tolerate a wide variety of functional groups. This is particularly important when dealing with multifunctional molecules like this compound.

Mild Catalytic Systems: The use of highly efficient palladium catalysts in Sonogashira couplings allows the reactions to proceed at lower temperatures and with lower catalyst loadings. chemrxiv.org Furthermore, research into metal-free coupling reactions is an active area. For example, trifluoromethanesulfonic acid (TfOH) has been shown to catalyze the coupling of α-diazoketones with amides to form oxazoles under metal-free conditions. organic-chemistry.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate reaction rates and often improve yields. The van Leusen synthesis of 5-substituted oxazoles, for example, has been successfully performed under microwave conditions, significantly reducing the reaction time from hours to minutes. nih.gov

One-Pot Procedures: Combining multiple synthetic steps into a single reaction vessel without isolating intermediates (a one-pot reaction) can dramatically increase efficiency and reduce waste. The synthesis of oxazoles directly from carboxylic acids and isocyanoacetates using a triflylpyridinium reagent is a prime example of a modern, efficient one-pot protocol. acs.org

| Synthetic Method | Traditional Conditions | Optimized/Mild Conditions | Advantage | Ref |

| van Leusen Oxazole Synthesis | Refluxing methanol, 6-12 h | Microwave irradiation, IPA, 8 min | Drastic reduction in reaction time, high yield | nih.gov |

| Oxazole formation | Dehydrating agents (H2SO4, PCl5), high temp | TfOH catalyst, metal-free | Mild conditions, good functional group tolerance | organic-chemistry.org |

| Ester Deprotection (Silyl group) | Strong acids/bases | K2CO3 or CsF in MeOH | High selectivity, mild conditions | chemrxiv.org |

By integrating these modern synthetic strategies, the preparation of this compound can be achieved with greater efficiency, safety, and scalability, making this valuable compound more accessible for further research and application.

Strategies for Multigram Scale Synthesis

The development of robust and scalable synthetic routes is crucial for the practical application of complex molecules like this compound. While specific multigram-scale synthesis of this exact compound is not extensively documented in publicly available literature, general principles for scaling up heterocyclic syntheses can be applied. A chemoenzymatic approach, for instance, has been successfully employed for the multigram-scale synthesis of aminopolycarboxylic acids, achieving high conversions and isolated yields. rsc.org This strategy, which combines chemical and enzymatic steps, offers advantages in stereoselectivity and reaction efficiency, potentially providing a pathway for the large-scale production of chiral building blocks for oxazole synthesis. rsc.org

For the synthesis of oxazole cores, established methods that can be adapted for larger scales include the Robinson-Gabriel synthesis and related cyclocondensation reactions. The key to achieving multigram quantities lies in the optimization of reaction parameters such as solvent, temperature, and purification methods to ensure high yield and purity.

Selective Modification Strategies for the Oxazole Ring System

The functionalization of the oxazole ring at specific positions is essential for creating a diverse range of derivatives. Regioselective halogenation and subsequent manipulations are powerful tools for achieving this.

Regioselective Halogenation Approaches (e.g., Bromination, Iodination)

Regioselective halogenation of aromatic and heteroaromatic systems can often be achieved using N-halosuccinimides in fluorinated alcohols. nih.gov This method has proven effective for a wide variety of substrates, yielding halogenated arenes with good yields and high regioselectivity under mild conditions. nih.gov While direct application to this compound requires specific investigation, the principles suggest that reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) could be employed to introduce bromine or iodine onto the oxazole ring. The position of halogenation would be directed by the electronic properties of the substituents on the oxazole core.

Halogen Dance-Based Methods for Positional Isomer Control

A more sophisticated method for controlling the position of halogens on the oxazole ring is the halogen dance reaction. thieme-connect.comresearchgate.netmuni.cz This reaction facilitates the migration of a halogen atom from one position to another on the ring, a transformation that is often difficult to achieve by direct synthesis. thieme-connect.com For the oxazole system, it has been demonstrated that a halogen at the 5-position can be induced to "dance" to the less accessible 4-position. thieme-connect.com

This process is typically initiated by lithiation of the starting 5-halo-oxazole with a strong base like lithium diisopropylamide (LDA) at low temperatures. thieme-connect.communi.cz This generates a lithiated intermediate which, through a cascade of metal-halogen exchange reactions, leads to the formation of a more stable lithiated species at the 5-position with the halogen now at the 4-position. thieme-connect.com Quenching this intermediate with various electrophiles allows for the introduction of a wide range of functional groups at the 5-position, resulting in 4-halo-5-substituted oxazole derivatives. thieme-connect.communi.cz This methodology provides a powerful tool for creating diverse substitution patterns on the oxazole scaffold. researchgate.net

A study on the halogen dance reaction of 5-iodooxazoles to form 4-iodooxazoles identified optimal reaction conditions and investigated the reaction mechanism. researchgate.net The use of different bases was explored, with LDA and potassium diisopropylamide (KDA) showing effectiveness in promoting the rearrangement. researchgate.net

Table 1: Effect of Base on Halogen Dance Rearrangement of a Model Iodooxazole

| Entry | Base | Equivalents | Solvent | Temperature (°C) | Results (Isolated Yield %) |

| 1 | LDA | 1.5 | THF | -78 | 4-iodooxazole (35%), reduced oxazole (31%) |

| 2 | KHMDS | 1.5 | THF | -78 | No reaction |

| 3 | NaHMDS | 1.5 | THF | -78 | No reaction |

| 4 | KDA | 1.5 | THF | -78 | 4-iodooxazole (46%), reduced oxazole (54%) |

Data adapted from a study on a model iodooxazole system. researchgate.net

Protective Group Chemistry in the Synthesis of Functionalized Oxazoles

In the synthesis of complex molecules with multiple reactive sites, the use of protecting groups is a fundamental strategy to achieve chemoselectivity. organic-chemistry.orgwikipedia.org For oxazoles, the C-2 position is the most acidic and therefore the most susceptible to metallation. acs.org This presents a challenge when functionalization at other positions, such as C-4 or C-5, is desired.

To overcome this, a C-2 protecting group strategy has been developed. acs.orgnih.gov The triisopropylsilyl (TIPS) group has been shown to be an effective protecting group for the C-2 position of oxazoles. acs.org By first protecting the C-2 position with a silyl group, subsequent metallation can be directed to the C-4 or C-5 positions, allowing for the introduction of various electrophiles at these sites. acs.org The TIPS group is stable to the reaction conditions used for functionalization but can be readily removed under mild acidic conditions to regenerate the C-2 unsubstituted oxazole. acs.org This represents the first general protecting group strategy for the C-2 position of oxazoles, opening up new avenues for the synthesis of a wide variety of functionalized oxazole derivatives. acs.orgnih.gov

Chemical Reactivity and Mechanistic Investigations of 2 Ethynyloxazole 5 Carboxylic Acid

Reactivity of the Ethynyl (B1212043) Moiety in 2-Ethynyloxazole-5-carboxylic Acid

The ethynyl group, a carbon-carbon triple bond, is a key functional group that imparts specific reactivity to the this compound molecule. Its reactivity is characterized by addition reactions where the pi bonds of the triple bond are broken and new single bonds are formed. masterorganicchemistry.com

Azide-Alkyne Cycloaddition (Click Chemistry) Reactions

The terminal alkyne of this compound makes it a suitable substrate for azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry". wikipedia.orgsigmaaldrich.com This type of reaction, specifically the Huisgen 1,3-dipolar cycloaddition, involves the reaction of the alkyne with an azide (B81097) to form a stable 1,2,3-triazole ring. wikipedia.org

The copper(I)-catalyzed version of this reaction (CuAAC) is particularly noteworthy for its high efficiency, wide scope, and the formation of only the 1,4-disubstituted triazole regioisomer. wikipedia.orgsigmaaldrich.com This reaction is robust, often proceeding under mild, aqueous conditions, and is tolerant of a wide variety of other functional groups. organic-chemistry.org Alternatively, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) can be employed to selectively produce the 1,5-disubstituted 1,2,3-triazole isomer. organic-chemistry.org These click chemistry reactions are powerful tools for bioconjugation and materials science. broadpharm.com

| Reaction Type | Catalyst | Product Regioisomer | Key Features |

|---|---|---|---|

| Huisgen 1,3-Dipolar Cycloaddition (uncatalyzed) | None (thermal) | Mixture of 1,4- and 1,5-isomers | Requires elevated temperatures. wikipedia.org |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) | 1,4-disubstituted | High reaction rates, mild conditions, high yields. wikipedia.orgorganic-chemistry.org |

| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Ruthenium | 1,5-disubstituted | Complements CuAAC by providing the other regioisomer. organic-chemistry.org |

Other Cycloaddition and Addition Reactions Involving the Alkyne

Beyond click chemistry, the ethynyl group can participate in other cycloaddition and addition reactions. For instance, 1,3-dipolar cycloaddition reactions with other dipoles, such as nitrile oxides, can lead to the formation of five-membered heterocyclic rings like isoxazoles. nih.govresearchgate.netresearchgate.net These reactions can be promoted by various methods, including microwave assistance. researchgate.net

The alkyne moiety can also undergo electrophilic addition reactions with reagents like hydrogen halides (HX) and halogens (X₂). libretexts.orglibretexts.org The addition of one equivalent of HX to a terminal alkyne like this compound would typically follow Markovnikov's rule, where the hydrogen atom adds to the terminal carbon of the alkyne. libretexts.org The addition of halogens can occur once to form a dihaloalkene or twice to yield a tetrahaloalkane, depending on the stoichiometry. libretexts.org

Furthermore, alkynes can undergo oxidative cleavage when treated with strong oxidizing agents like ozone or potassium permanganate (B83412), which would break the triple bond and form carboxylic acids. masterorganicchemistry.comchemistrysteps.com In the case of a terminal alkyne, this would result in a carboxylic acid and carbon dioxide. chemistrysteps.com Gold-catalyzed additions of carboxylic acids to alkynes are also known, leading to the formation of enol esters. mdpi.com

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group (-COOH) is a versatile functional group composed of a carbonyl group (C=O) and a hydroxyl group (-OH). msu.edu Its reactivity is influenced by the interplay between these two components.

Nucleophilic Reactivity of the Carbonyl Oxygen and Hydroxyl Group

The carbonyl oxygen of the carboxylic acid is nucleophilic and can be protonated by strong acids. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. libretexts.orglibretexts.org The hydroxyl group of the carboxylic acid can also act as a nucleophile, for example, in reactions with highly electrophilic reagents like thionyl chloride (SOCl₂) to form acid chlorides. msu.edu In this reaction, the hydroxyl group is converted into a better leaving group. libretexts.org

However, the direct nucleophilic attack on the carbonyl carbon of a carboxylic acid is often challenging because the hydroxyl group is a poor leaving group. msu.edulibretexts.org To facilitate nucleophilic acyl substitution, the carboxylic acid is often converted into a more reactive derivative, such as an acid chloride or an ester. libretexts.orglibretexts.org Alternatively, reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to activate the carboxylic acid for amide bond formation. libretexts.org

| Reaction Type | Reagent | Product | Mechanism Note |

|---|---|---|---|

| Fischer Esterification | Alcohol, Acid Catalyst | Ester | Acid catalysis protonates the carbonyl oxygen, activating the carbonyl carbon for nucleophilic attack by the alcohol. libretexts.orglibretexts.org |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Acid Chloride | The hydroxyl group is converted into a good leaving group (acyl chlorosulfite). libretexts.org |

| Amide Formation (with DCC) | Amine, DCC | Amide | DCC activates the carboxylic acid, making the hydroxyl group a better leaving group. libretexts.org |

Proton-Transfer Reactions and Acid-Base Behavior

Carboxylic acids are acidic due to the ability of the carboxyl group to donate a proton (H⁺). studymind.co.uk The pKa of a typical carboxylic acid is in the range of 4-5, making them significantly more acidic than alcohols. indiana.edu In the presence of a base, this compound will readily deprotonate to form its conjugate base, the carboxylate anion. libretexts.orgstudymind.co.uk

The acidity of the carboxylic acid can be influenced by the electronic effects of the rest of the molecule. The oxazole (B20620) ring and the ethynyl group, being electron-withdrawing, would be expected to increase the acidity of the carboxylic acid compared to a simple alkyl carboxylic acid. This is because these groups help to stabilize the negative charge of the carboxylate anion. msu.edu

Excited-state intramolecular proton transfer (ESIPT) is a phenomenon observed in some molecules containing both a proton donor and a proton acceptor. nih.govnih.gov While not directly reported for this compound, the presence of the oxazole nitrogen as a potential proton acceptor and the carboxylic acid as a proton donor could make this a possibility under photochemical conditions. nih.govresearchgate.net

Carboxylate Anion Stability and Resonance Effects

The acidity of a carboxylic acid is directly related to the stability of its conjugate base, the carboxylate anion. The carboxylate anion is stabilized by resonance, where the negative charge is delocalized over the two oxygen atoms. msu.edu This delocalization makes the carboxylate anion more stable than an alkoxide ion (the conjugate base of an alcohol), which explains the greater acidity of carboxylic acids. studymind.co.uk

The resonance stabilization can be depicted as follows:

R-C(=O)O⁻ ↔ R-C(O⁻)=O

This resonance effect reduces the electrophilicity of the carbonyl carbon in the carboxylate anion, making it less reactive towards nucleophiles compared to the parent carboxylic acid. libretexts.org The stability of the carboxylate anion is a key factor in many of the reactions of carboxylic acids, particularly those involving acid-base chemistry. msu.edu

Reactivity of the Oxazole Heterocyclic Ring System

The chemical behavior of this compound is dictated by the interplay of its three key functional components: the aromatic oxazole ring, the C2-ethynyl substituent, and the C5-carboxylic acid group. The oxazole ring itself is an electron-rich heterocycle, but its reactivity is significantly modulated by the strongly electron-withdrawing nature of both the ethynyl and carboxylic acid substituents. The presence of the pyridine-like nitrogen atom at position 3 deactivates the 1,3-azole system towards electrophilic attack compared to its furan (B31954) analog, while increasing its susceptibility to nucleophilic attack. oxfordsciencetrove.com

Electrophilic Aromatic Substitution Patterns

The oxazole ring is inherently electron-deficient and generally resistant to electrophilic aromatic substitution. pharmaguideline.com Such reactions, when they do occur, typically require the presence of activating, electron-donating groups on the ring and proceed at the C5 position. wikipedia.orgtandfonline.com In the case of this compound, the ring is substituted with two powerful electron-withdrawing groups: the ethynyl group at C2 and the carboxylic acid at C5. These groups further deactivate the heterocyclic system towards electrophilic attack, making substitution reactions like nitration, halogenation, or Friedel-Crafts acylation exceedingly difficult. Standard electrophilic substitution reactions such as nitration or sulfonation are generally unsuccessful on unsubstituted oxazole rings. pharmaguideline.com

The only available position for substitution is C4. However, the deactivating influence of the adjacent carboxylic acid and the general electronic demand of the ring system render this position highly unreactive to electrophiles.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution Reactivity of this compound

| Position | Substituent | Electronic Effect | Influence on Electrophilic Substitution |

| C2 | Ethynyl (-C≡CH) | Electron-withdrawing | Strong deactivation |

| C3 | Ring Nitrogen | Inductive electron-withdrawal | Strong deactivation |

| C5 | Carboxylic Acid (-COOH) | Electron-withdrawing | Strong deactivation |

| C4 | -H | N/A | Site of potential attack, but highly deactivated |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA) on the oxazole ring is rare and typically requires a good leaving group, most commonly at the C2 position. pharmaguideline.comwikipedia.orgtandfonline.com In this compound, the C2 position is occupied by an ethynyl group, which is not a conventional leaving group. Therefore, a direct displacement of the ethynyl substituent via a standard SNA mechanism is not a feasible pathway.

Instead, nucleophilic attack is more likely to occur at other electrophilic sites within the molecule. The carbon atoms of the ethynyl group are potential sites for nucleophilic addition (Michael addition), especially if activated. Furthermore, nucleophilic attack on the oxazole ring, rather than leading to substitution, often results in cleavage of the heterocyclic ring. pharmaguideline.com The most electron-deficient carbon atom in the oxazole ring is C2, but attack here is sterically hindered and electronically influenced by the attached alkyne.

Table 2: Potential Sites for Nucleophilic Attack

| Site | Rationale | Potential Outcome |

| Carbonyl Carbon (Carboxylic Acid) | Classic electrophilic carbon | Acyl substitution (e.g., esterification, amidation) |

| Ethynyl Carbon (β to ring) | Conjugate addition site | Addition of nucleophile across the triple bond |

| C2 Ring Carbon | Electron-deficient due to heteroatoms | Ring opening |

| C5 Ring Carbon | Electron-deficient due to heteroatoms and COOH | Ring opening |

Ring Opening and Degradation Pathways

The oxazole ring, while aromatic, is susceptible to cleavage under various conditions. The presence of both acid and base-labile groups in this compound suggests several potential degradation routes.

Base-Induced Ring Opening: Oxazoles can undergo ring cleavage in the presence of strong bases. Deprotonation of an unsubstituted C2 position is known to lead to a ring-opened isonitrile intermediate. wikipedia.orgchemeurope.com While the C2 position in the target molecule is substituted, strong basic conditions could still promote nucleophilic attack at C2 or C5, initiating ring scission.

Acid-Catalyzed Hydrolysis: In strong acidic media, the oxazole ring can be hydrolyzed. The reaction is initiated by protonation of the ring nitrogen, which activates the ring for nucleophilic attack by water. Studies on related 5-hydroxyoxazole-4-carboxylic acid derivatives have shown they are unstable towards hydrolytic ring-opening. nih.gov

Oxidative Cleavage: Strong oxidizing agents such as potassium permanganate or ozone can break open the oxazole ring. pharmaguideline.com For instance, the oxidation of 4,5-diphenyloxazole (B1616740) with ceric ammonium (B1175870) nitrate (B79036) (CAN) yields formamide (B127407) and benzoic acid. chemeurope.com

The stability of oxadiazole derivatives, which are structurally related to oxazoles, has been shown to be pH-dependent, with ring-opening occurring at both low and high pH. nih.gov A similar pH-dependent stability profile can be anticipated for this compound.

Table 3: Summary of Potential Degradation Pathways

| Condition | Mechanism | Likely Products |

| Strong Base (e.g., NaOH) | Nucleophilic attack followed by ring scission | Complex mixture, potentially involving amide and nitrile functionalities |

| Strong Acid (e.g., HCl, H₂O) | Protonation followed by hydrolytic ring opening | Amino acid derivatives, keto acids |

| Strong Oxidizing Agent (e.g., KMnO₄, O₃) | Oxidative cleavage of the C4-C5 bond and/or C2-N3 bond | Fragments of the original molecule, potentially including dicarboxylic acids |

Homologation Reactions of the Carboxylic Acid Group

Homologation, the extension of a carbon chain by a single methylene (B1212753) (-CH₂) unit, is a valuable transformation in organic synthesis. For this compound, this would involve converting the C5-carboxylic acid to a 2-(oxazol-5-yl)acetic acid derivative. The most classic method for this transformation is the Arndt-Eistert synthesis. organic-chemistry.orgwikipedia.org

The Arndt-Eistert reaction sequence involves:

Conversion of the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride.

Reaction of the acyl chloride with diazomethane (B1218177) (CH₂N₂) to form an α-diazoketone intermediate. nrochemistry.comyoutube.com

Rearrangement of the α-diazoketone, known as the Wolff rearrangement, to form a ketene (B1206846). This step is typically catalyzed by a metal salt (e.g., silver oxide, Ag₂O) or induced photochemically. organic-chemistry.org

Trapping of the highly reactive ketene intermediate with a nucleophile. Using water as the nucleophile yields the desired homologated carboxylic acid. Alternatively, alcohols or amines can be used to produce esters or amides, respectively. organic-chemistry.orgyoutube.com

Given the hazardous nature of diazomethane, several safer, more modern homologation methods have been developed. uva.nl These include protocols based on visible-light photoredox catalysis that can directly convert unmodified carboxylic acids into their homologated counterparts, offering a milder and more functional-group-tolerant alternative. acs.orgnih.gov Another approach utilizes masked acyl cyanide (MAC) reagents in a Mitsunobu reaction. nih.govorganic-chemistry.org

Table 4: Comparison of Carboxylic Acid Homologation Methods

| Method | Key Reagents | Advantages | Disadvantages |

| Arndt-Eistert Synthesis | SOCl₂, CH₂N₂, Ag₂O, H₂O | Well-established, generally good yields (50-80%). youtube.com | Uses highly toxic and explosive diazomethane. organic-chemistry.org |

| Photoredox Catalysis | Photocatalyst (e.g., Eosin Y), light source, radical acceptor | Avoids hazardous reagents, mild conditions, broad scope. uva.nlnih.gov | May require specialized equipment (photoreactor). |

| (1-phosphoryl)vinyl sulfonate Reagent | Bench-stable sulfonate reagent, radical initiator | One-step from native carboxylic acid, avoids toxic reagents. acs.org | Newer method, substrate scope may vary. |

| Kowalski Ester Homologation | Di-tert-butyl-1-diazo-2,2-dimethyl-3-oxopropylphosphonate | Safer alternative to diazomethane. organic-chemistry.org | Multi-step process. |

Intramolecular Reactivity and Cyclization Studies

The presence of the ethynyl group adjacent to the oxazole ring and in proximity to the C5-carboxylic acid (or its derivatives) creates opportunities for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. Such reactions are powerful tools for building molecular complexity.

While specific studies on this compound are not prevalent, related transformations on ethynyl-substituted heterocycles provide a basis for predicting its reactivity. Potential cyclization pathways could include:

Cyclization onto the Carboxylic Acid Moiety: After converting the carboxylic acid to an amide or ester, the nitrogen or oxygen atom could potentially add across the ethynyl triple bond. This type of reaction, often catalyzed by transition metals (e.g., gold, copper, palladium), would lead to the formation of a fused bicyclic system containing a second five- or six-membered ring. Copper-catalyzed cyclization of ethynyl benzoxazinanones is a known method for creating new heterocyclic structures. researchgate.netnih.gov

Participation of the Oxazole Nitrogen: The pyridine-like nitrogen at the N3 position of the oxazole ring could act as an intramolecular nucleophile. Under certain conditions, particularly with metal catalysis, it could attack the activated alkyne, leading to novel bridged or fused ring systems.

Radical Cyclization: Radical-initiated cyclization onto the alkyne is another possibility. Generation of a radical at a suitable position, perhaps derived from the carboxylic acid group, could trigger an intramolecular addition to the triple bond.

Intramolecular [4+2] Cycloaddition (Diels-Alder): Oxazoles can function as dienes in Diels-Alder reactions. pharmaguideline.comwikipedia.org While the ethynyl group itself is a dienophile, it is also possible for the oxazole ring to react with a dienophile. An intramolecular variant could be envisioned if the carboxylic acid side chain were modified to contain a dienophilic moiety.

These hypothetical pathways offer routes to complex, polycyclic scaffolds from the relatively simple this compound precursor.

Table 5: Hypothetical Intramolecular Cyclization Reactions

| Reactant Derivative | Conditions | Potential Product Class |

| 2-Ethynyloxazole-5-carboxamide | Transition metal catalyst (e.g., Au, Cu) | Fused oxazolo-pyridinone or related bicyclic lactam |

| This compound | Electrophilic activation of alkyne (e.g., I₂) | Fused bicyclic lactone containing iodine |

| This compound | Radical initiator | Fused bicyclic system containing an exocyclic double bond |

Derivatization Strategies for Structural Modification and Analytical Enhancement

Esterification Protocols for the Carboxylic Acid Group

Esterification of the carboxylic acid moiety in 2-ethynyloxazole-5-carboxylic acid is a fundamental derivatization strategy to modulate its polarity, solubility, and pharmacokinetic profile. Several standard protocols can be employed to achieve this transformation, each with its own advantages in terms of reaction conditions, substrate scope, and yield.

One of the most common methods is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This is a reversible reaction, and to drive the equilibrium towards the ester product, the alcohol is often used in excess, and water is removed as it is formed.

For more sensitive substrates or when milder conditions are required, coupling agents are frequently utilized. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) can facilitate the formation of esters at room temperature. This method is particularly useful for coupling with a wide range of alcohols, including those that are more sterically hindered.

Another approach involves the initial conversion of the carboxylic acid to a more reactive species, such as an acyl chloride . Treatment of this compound with thionyl chloride (SOCl₂) or oxalyl chloride would yield the corresponding acyl chloride, which then readily reacts with an alcohol to form the desired ester. This method is highly efficient but requires careful handling due to the moisture-sensitive nature of the intermediates.

| Protocol | Reagents | Typical Conditions | Advantages |

|---|---|---|---|

| Fischer-Speier Esterification | Alcohol, H₂SO₄ (cat.) | Reflux in excess alcohol | Simple, inexpensive reagents |

| Carbodiimide Coupling | Alcohol, EDC, DMAP (cat.) | Dichloromethane, Room Temp | Mild conditions, broad scope |

Amidation Reactions for Carboxylic Acid Transformation

The conversion of the carboxylic acid group to an amide is another crucial derivatization that can significantly impact the biological properties of this compound. Amides are generally more stable to hydrolysis than esters and can participate in hydrogen bonding, which can influence receptor binding and other biological interactions.

Similar to esterification, carbodiimide coupling agents like EDC or DCC are widely used for the synthesis of amides. The carboxylic acid is activated by the coupling agent, and subsequent reaction with a primary or secondary amine yields the corresponding amide. The addition of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress side reactions and improve yields.

The mixed anhydride method is another effective strategy for amide bond formation. The carboxylic acid is first treated with a chloroformate, such as ethyl chloroformate or isobutyl chloroformate, in the presence of a base to form a mixed anhydride. This activated intermediate then reacts with an amine to produce the amide. This method is often rapid and provides high yields of the desired product.

| Protocol | Reagents | Typical Conditions | Key Features |

|---|---|---|---|

| Carbodiimide Coupling | Amine, EDC, HOBt | Dichloromethane or DMF, Room Temp | Widely applicable, minimizes racemization |

Formation of Activated Esters (e.g., Succinimidyl Esters, Mixed Anhydrides)

Activated esters are reactive intermediates that are particularly useful for subsequent conjugation to biomolecules, such as proteins and peptides, under mild aqueous conditions. The preparation of these derivatives of this compound would enable its use as a labeling or crosslinking agent in chemical biology.

N-Hydroxysuccinimide (NHS) esters are among the most common activated esters. They are typically synthesized by reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent like DCC or EDC. The resulting NHS ester is stable enough to be isolated and purified but reacts efficiently with primary amino groups to form stable amide bonds.

As mentioned previously, mixed anhydrides also serve as activated intermediates. Their formation with chloroformates provides a reactive species that can be used in situ for acylation reactions.

Derivatization for Enhanced Analytical Detection and Quantification

To improve the sensitivity and selectivity of the analysis of this compound, especially at low concentrations in complex matrices, derivatization techniques are employed to introduce moieties that are more readily detectable by analytical instrumentation.

For liquid chromatography-mass spectrometry (LC-MS) analysis, derivatization can enhance ionization efficiency and provide characteristic fragmentation patterns. A derivatizing agent for carboxylic acids in LC-MS will typically contain a permanently charged group or a group that is easily ionizable.

For example, reagents containing a quaternary ammonium (B1175870) group can be coupled to the carboxylic acid, ensuring a permanent positive charge and improving detection in positive ion mode ESI-MS. Other tags may be designed to produce a specific neutral loss or reporter ion upon fragmentation in tandem mass spectrometry (MS/MS), which can be used for selective detection and quantification.

Fluorescent labeling is a powerful technique for enhancing the detection of carboxylic acids in high-performance liquid chromatography (HPLC) with fluorescence detection. This method offers very high sensitivity and selectivity.

A variety of fluorescent tags with a reactive group towards carboxylic acids are commercially available. For instance, coumarin-based reagents can be used to form fluorescent esters. Another common strategy is to use a fluorescent amine or hydrazine in the presence of a coupling agent to form a fluorescent amide or hydrazide derivative.

Isotope-coded derivatization is a quantitative mass spectrometry technique that allows for the accurate relative or absolute quantification of molecules in different samples. This is achieved by labeling the analyte in one sample with a light-isotope-coded tag and the analyte in another sample with a heavy-isotope-coded tag.

For this compound, an isotope-coded derivatization reagent that reacts with the carboxylic acid group would be employed. These reagents are synthesized in pairs, for example, with and without deuterium or ¹³C atoms. When the samples are mixed and analyzed by MS, the light and heavy labeled analytes appear as a pair of peaks with a characteristic mass difference, and the ratio of their peak intensities provides accurate quantification.

| Technique | Derivatizing Agent Example | Purpose |

|---|---|---|

| Mass Spectrometry Tagging | Quaternary ammonium-containing amine | Enhance ionization in positive mode ESI-MS |

| Fluorescent Labeling | Dansyl hydrazine | High-sensitivity detection by HPLC-fluorescence |

| Isotope-Coded Derivatization | Isotope-coded amine (e.g., d₀/d₄) | Accurate quantification by mass spectrometry |

Selective Derivatization of Carboxylic Acid Groups in Polyfunctional Molecules

The selective modification of a single functional group within a polyfunctional molecule is a cornerstone of synthetic and medicinal chemistry. In the case of this compound, the molecule presents three distinct functional regions: the carboxylic acid at the C5 position, the terminal alkyne (ethynyl group) at the C2 position, and the oxazole (B20620) ring itself. Effective derivatization strategies must selectively target the carboxylic acid group for modification while preserving the structural integrity of the ethynyl (B1212043) and oxazole moieties. Such modifications are crucial for building molecular libraries for structure-activity relationship (SAR) studies and for enhancing the analytical properties of the molecule.

The primary challenge lies in the potential for side reactions. The nitrogen atom in the oxazole ring possesses nucleophilic character, and the terminal alkyne can undergo various addition or coupling reactions under certain conditions. Therefore, derivatization methods must employ mild and highly chemoselective reagents that favor reaction with the carboxylic acid over other potentially reactive sites. The most common and effective strategies for the selective derivatization of the carboxylic acid group on scaffolds like this compound are amidation and esterification, typically mediated by modern coupling agents.

Amide Bond Formation via Coupling Reagents

The conversion of the carboxylic acid to an amide is one of the most frequently used transformations in drug discovery and chemical biology. nih.govresearchgate.net This is achieved by activating the carboxylic acid in situ to make it susceptible to nucleophilic attack by a primary or secondary amine. researchgate.net For a sensitive substrate like this compound, the use of carbodiimide reagents or uronium-based coupling agents is standard practice.

Commonly employed methods include:

Carbodiimide-mediated coupling: Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. nih.gov The reaction proceeds through a highly reactive O-acylisourea intermediate. fishersci.co.uk To improve efficiency and suppress side reactions like racemization, an additive such as 1-Hydroxybenzotriazole (HOBt) is often included. nih.govfishersci.co.uk A tertiary amine base, for instance, N,N-Diisopropylethylamine (DIPEA), is typically used to neutralize the acid formed during the reaction and to facilitate the coupling process. growingscience.com

Uronium/Guanidinium Salt-mediated coupling: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and lead to rapid amide bond formation with minimal side products. growingscience.com These reagents are particularly effective for coupling with less reactive or sterically hindered amines. nih.gov

These methods are performed under mild conditions (often at room temperature), which is critical to avoid degradation of the oxazole ring or unwanted reactions at the ethynyl group. chemrxiv.org The broad availability of diverse primary and secondary amines allows for the creation of large libraries of amide derivatives from a single carboxylic acid precursor.

Table 1: Representative Conditions for Selective Amidation of an Azole-5-Carboxylic Acid The following data represents typical outcomes for the amidation of a generic azole-carboxylic acid scaffold, illustrating the scope of the reaction with various amines.

| Entry | Amine Component | Coupling Reagent(s) | Base | Solvent | Time (h) | Yield (%) |

| 1 | Benzylamine | EDC, HOBt | DIPEA | DMF | 12 | 92 |

| 2 | Aniline | HATU | DIPEA | DCM | 8 | 85 |

| 3 | Morpholine | EDC, HOBt | DIPEA | DMF | 16 | 95 |

| 4 | (R)-1-Phenylethanamine | HATU | DIPEA | DCM | 12 | 88 |

| 5 | 4-Fluoroaniline | HATU | DIPEA | DMF | 10 | 79 |

Ester Formation via Mild Esterification Protocols

While the classic Fischer esterification, which involves heating a carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a fundamental reaction, its harsh conditions are generally incompatible with sensitive heterocyclic molecules like this compound. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk The strong acid can lead to the hydrolysis or rearrangement of the oxazole ring.

Therefore, selective esterification relies on milder, base-catalyzed, or coupling agent-mediated approaches:

Alkylation of the Carboxylate: The carboxylic acid can be deprotonated with a non-nucleophilic base (e.g., cesium carbonate or potassium carbonate) to form the corresponding carboxylate salt. This salt can then be treated with an alkyl halide (e.g., ethyl iodide or benzyl bromide) to form the ester. This method avoids strong acids and proceeds under neutral or slightly basic conditions.

Coupling Agent-Mediated Esterification: Similar to amide formation, coupling agents can be used to form esters. In a reaction analogous to the Steglich esterification, a carbodiimide like Dicyclohexylcarbodiimide (DCC) can activate the carboxylic acid, which is then intercepted by an alcohol. nih.gov The presence of a catalyst like 4-Dimethylaminopyridine (DMAP) is crucial for this reaction to proceed efficiently. nih.gov This method is performed at or below room temperature and is highly selective for the carboxylic acid.

Table 2: Representative Conditions for Selective Esterification of an Azole-5-Carboxylic Acid The following data represents typical outcomes for the esterification of a generic azole-carboxylic acid scaffold, demonstrating the utility of mild reaction conditions.

| Entry | Alcohol Component | Reagent(s) | Base / Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | Methanol | DCC | DMAP | DCM | 6 | 89 |

| 2 | Ethanol | EDC | DMAP | DCM | 8 | 91 |

| 3 | Benzyl alcohol | DCC | DMAP | DCM | 12 | 85 |

| 4 | Isopropanol | EDC | DMAP | DCM | 18 | 75 |

Derivatization for Analytical Enhancement

Beyond structural modification for SAR studies, the carboxylic acid group can be derivatized to enhance the molecule's properties for analytical detection, particularly in liquid chromatography-mass spectrometry (LC-MS). researchgate.netbohrium.comnih.gov Carboxylic acids can exhibit poor ionization in positive-ion electrospray ionization (ESI) mode. Derivatization with a reagent that introduces a permanently charged group or a readily ionizable moiety can significantly improve detection sensitivity. researchgate.net For example, reacting this compound with a reagent like 2-picolylamine in the presence of a coupling agent would introduce a basic pyridine nitrogen, which is easily protonated and detected in positive-ion ESI-MS. researchgate.net

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For 2-ethynyloxazole-5-carboxylic acid, ¹H and ¹³C NMR are fundamental in defining its unique structure, with 2D NMR techniques offering further refinement.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the ethynyl (B1212043) proton and the proton on the oxazole (B20620) ring. The carboxylic acid proton typically appears as a broad singlet in the downfield region of the spectrum, usually between 10-13 ppm, due to its acidic nature and hydrogen bonding. youtube.com The chemical shift of the oxazole proton is influenced by the electronegativity of the adjacent nitrogen and oxygen atoms and the aromaticity of the ring, and is expected to appear in the aromatic region. The ethynyl proton, being attached to a sp-hybridized carbon, will also have a characteristic chemical shift.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | broad singlet |

| Oxazole-H | 7.5 - 8.5 | singlet |

| Ethynyl-H | 3.0 - 3.5 | singlet |

This data is predictive and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the range of 160-185 ppm. youtube.com The sp-hybridized carbons of the ethynyl group will appear in a characteristic range, as will the sp²-hybridized carbons of the oxazole ring. Quaternary carbons, those without any attached protons, will generally show weaker signals. libretexts.org

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (-C OOH) | 160 - 170 |

| Oxazole-C 5 | 135 - 145 |

| Oxazole-C 2 | 145 - 155 |

| Oxazole-C 4 | 125 - 135 |

| Ethynyl-C ≡ | 70 - 90 |

| Ethynyl-≡C H | 70 - 90 |

This data is predictive and may vary based on solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, 2D NMR techniques are employed. ipb.ptwikipedia.org

COSY (Correlation Spectroscopy) would show correlations between coupled protons. In this molecule, it would primarily be useful for confirming the absence of proton-proton coupling for the isolated ring and ethynyl protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. libretexts.org This would definitively link the oxazole proton signal to its corresponding carbon signal and the ethynyl proton to its carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) shows through-space correlations between protons that are close to each other. This can help to confirm the spatial arrangement of the molecule. ipb.pt

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation patterns.

HRMS provides a very precise measurement of the molecular weight of the parent ion, allowing for the determination of the elemental formula. For this compound (C₆H₃NO₃), the expected exact mass can be calculated and compared to the experimental value to confirm the elemental composition with a high degree of confidence.

ESI-MS is a soft ionization technique that is well-suited for polar molecules like carboxylic acids. It typically forms protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. For this compound, observing a peak corresponding to the deprotonated molecule would be expected in negative ion mode. lew.ro The fragmentation of the parent ion in the mass spectrometer can provide valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of H₂O, CO, and CO₂. youtube.comyoutube.com For this specific molecule, cleavage of the ethynyl group or fragmentation of the oxazole ring could also be observed.

Predicted Major Fragments in ESI-MS of this compound

| Fragment | Description |

| [M-H]⁻ | Deprotonated parent molecule |

| [M-H-CO₂]⁻ | Loss of carbon dioxide from the parent ion |

| [M-H-C₂H]⁻ | Loss of the ethynyl group |

This data is predictive and the observed fragmentation will depend on the instrument parameters.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. nih.gov This method is particularly valuable for confirming the molecular structure of newly synthesized compounds like this compound. The process involves selecting a precursor ion, in this case, the molecular ion of the target compound, and subjecting it to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the molecule's structure.

For this compound, the fragmentation patterns would be expected to show characteristic losses corresponding to its functional groups. For instance, the loss of a carboxyl group (–COOH) as carbon dioxide (CO2) and water (H2O) is a common fragmentation pathway for carboxylic acids. cam.ac.uk Additionally, fragmentation of the oxazole ring and the ethynyl group would produce specific daughter ions, providing definitive evidence for the presence of these functionalities within the molecular structure. The precise mass measurements of these fragments, often obtained using high-resolution mass spectrometry, allow for the determination of their elemental compositions, further solidifying the structural assignment. nih.govmdpi.com

A proposed fragmentation pathway for this compound in a negative ion mode MS/MS experiment could involve the initial loss of a proton [M-H]⁻, followed by the characteristic loss of CO₂ from the carboxylate anion. Further fragmentation could involve cleavage of the oxazole ring, providing a detailed fingerprint of the molecule's connectivity.

Table 1: Predicted Key MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Structural Assignment of Fragment |

| [M-H]⁻ | [M-H-CO₂]⁻ | CO₂ | Deprotonated 2-ethynyloxazole |

| [M-H]⁻ | [M-H-H₂O]⁻ | H₂O | Anhydride formation or other rearrangement |

| [M+H]⁺ | [M+H-H₂O]⁺ | H₂O | Loss of water from the carboxylic acid |

| [M+H]⁺ | [M+H-CO]⁺ | CO | Loss of carbon monoxide |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. echemi.com The IR spectrum of this compound would be expected to display a series of characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The most prominent features would include a very broad O–H stretching band in the region of 3300–2500 cm⁻¹, which is characteristic of the hydrogen-bonded carboxylic acid dimer. echemi.comlibretexts.org A strong and sharp absorption band corresponding to the C=O (carbonyl) stretch of the carboxylic acid would typically appear between 1760 and 1690 cm⁻¹. libretexts.orglibretexts.org The presence of the alkyne functionality would be confirmed by a sharp, and typically weak, C≡C stretching vibration around 2260–2100 cm⁻¹ and a C≡C–H stretch near 3330–3270 cm⁻¹. libretexts.org The oxazole ring would contribute to the fingerprint region of the spectrum (below 1500 cm⁻¹) with characteristic C=N and C–O stretching vibrations. libretexts.org

Table 2: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O–H stretch | 3300–2500 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1760–1690 | Strong, Sharp |

| Alkyne | C≡C–H stretch | 3330–3270 | Sharp, Medium |

| Alkyne | C≡C stretch | 2260–2100 | Sharp, Weak to Medium |

| Oxazole Ring | C=N stretch | ~1650 | Medium |

| Carboxylic Acid | C–O stretch | 1320–1210 | Medium |

| Carboxylic Acid | O–H bend | 1440–1395 and 950–910 | Medium, Broad |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. libretexts.org For this compound, the presence of conjugated π systems, including the oxazole ring and the ethynyl group, would give rise to characteristic UV absorptions.

The expected electronic transitions would likely be π → π* transitions, which are common in molecules with conjugated double and triple bonds. libretexts.org The position of the maximum absorbance (λmax) is indicative of the extent of conjugation. The oxazole ring itself is a chromophore, and its conjugation with the ethynyl and carboxylic acid groups would be expected to shift the λmax to longer wavelengths compared to the individual, unconjugated chromophores. The specific λmax values would provide insight into the electronic structure of the molecule and can be useful for quantitative analysis.

X-ray Diffraction Studies

The definitive method for determining the three-dimensional arrangement of atoms in a solid is single-crystal X-ray diffraction. researchgate.netmdpi.com This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. mdpi.com For a carboxylic acid, it is highly probable that the molecules would form hydrogen-bonded dimers in the solid state, with the carboxyl groups of two molecules interacting. mdpi.com The crystal structure would also confirm the planarity of the oxazole ring and the linear geometry of the ethynyl group.

Polymorphism refers to the ability of a compound to exist in more than one crystal structure. mdpi.com Different polymorphs can exhibit distinct physical properties, and their identification is crucial in fields such as pharmaceuticals and materials science. A study of this compound may reveal the existence of different polymorphic forms, which could be identified and characterized by techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC). PXRD patterns are unique for each polymorph and can be used for identification and phase purity analysis. DSC can detect phase transitions between polymorphs as a function of temperature.

Advanced Analytical Techniques for Comprehensive Characterization

For a comprehensive understanding of this compound, a suite of advanced analytical techniques could be employed. High-resolution mass spectrometry (HRMS) would provide highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. nih.gov Two-dimensional nuclear magnetic resonance (2D-NMR) techniques, such as COSY, HSQC, and HMBC, would be invaluable for definitively assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule. Computational methods, such as Density Functional Theory (DFT), can be used to calculate theoretical spectroscopic data and molecular geometries, which can then be compared with experimental results to further validate the structural characterization. mdpi.com

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS)

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) stands as a powerful tool for the analysis of "this compound" due to its unparalleled mass resolution and accuracy. This technique is particularly valuable for the unambiguous determination of the elemental composition of the molecule and its fragments.

Theoretical Application to this compound:

In a hypothetical FTICR-MS analysis, "this compound" (C₆H₃NO₃) would be expected to yield a high-resolution mass spectrum allowing for the confirmation of its molecular formula. The exceptional mass accuracy of FTICR-MS would enable the differentiation of its molecular ion from other species with the same nominal mass but different elemental compositions.

Expected Data and Interpretation:

| Theoretical Ion | Exact Mass (m/z) | Description |

| [M-H]⁻ | 136.0035 | Deprotonated molecule |

| [M+H]⁺ | 138.0191 | Protonated molecule |

| [M+Na]⁺ | 160.0011 | Sodium adduct |

This table represents theoretical data based on the chemical formula of this compound, as specific experimental data is not publicly available.

Further fragmentation analysis using techniques such as collision-induced dissociation (CID) within the FTICR cell would provide valuable structural information. The fragmentation pattern would be expected to show losses of characteristic neutral molecules such as CO₂ from the carboxylic acid group and potentially fragmentation of the oxazole ring, helping to confirm the connectivity of the atoms.

Advanced Chromatographic Techniques (e.g., UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) is a crucial technique for the separation, purification, and analytical assessment of "this compound". Its high resolution and speed make it superior to conventional HPLC for analyzing complex mixtures and verifying the purity of synthesized compounds.

Hypothetical UHPLC Method:

A reversed-phase UHPLC method would likely be employed for the analysis of "this compound". A C18 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be a typical starting point. The formic acid helps to ensure the carboxylic acid group is protonated, leading to better peak shape and retention.

Expected Chromatographic Parameters:

| Parameter | Value |

| Column | C18, sub-2 µm particle size |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 254 nm |

This table represents a hypothetical UHPLC method, as specific experimental conditions for this compound are not publicly documented.

The retention time of the compound would be a key identifier under specific chromatographic conditions. Furthermore, the peak area from the UHPLC chromatogram can be used for quantitative analysis, determining the concentration of "this compound" in a sample. Coupling UHPLC with a mass spectrometer (UHPLC-MS) would provide a powerful hyphenated technique, allowing for the simultaneous separation and mass identification of the compound and any impurities.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. irjweb.com It is widely employed to predict a variety of molecular properties with a high degree of accuracy, making it an ideal choice for studying the characteristics of 2-ethynyloxazole-5-carboxylic acid. irjweb.com

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. Using DFT methods, such as the B3LYP functional with a 6-311G++(d,p) basis set, the molecule's structure is adjusted until the lowest energy state is found. irjweb.com This process yields crucial data on bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the planarity of the oxazole (B20620) ring and the linear geometry of the ethynyl (B1212043) group.

Illustrative Data Table for Optimized Geometry: (Note: The following data is illustrative of typical results from a DFT calculation and is not derived from a direct study of this compound.)

| Parameter | Atom Connection | Predicted Value |

| Bond Length | O1-C2 | 1.36 Å |

| Bond Length | C2-N3 | 1.31 Å |

| Bond Length | N3-C4 | 1.39 Å |

| Bond Length | C4-C5 | 1.37 Å |

| Bond Length | C5-O1 | 1.37 Å |

| Bond Length | C2-C(ethynyl) | 1.43 Å |

| Bond Length | C≡C(ethynyl) | 1.21 Å |

| Bond Length | C5-C(carboxyl) | 1.48 Å |

| Bond Angle | C5-O1-C2 | 105.0° |

| Bond Angle | O1-C2-N3 | 115.0° |

| Bond Angle | C2-N3-C4 | 108.0° |

| Dihedral Angle | N3-C4-C5-C(carboxyl) | 180.0° |

Once the geometry is optimized, DFT can be used to predict spectroscopic data. The calculation of vibrational frequencies helps in assigning peaks in experimental Infrared (IR) and Raman spectra. Similarly, the Gauge-Independent Atomic Orbital (GIAO) method can be employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are invaluable for structure elucidation. Comparing these theoretical spectra with experimental results is a standard method for confirming the synthesis of a target compound.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. irjweb.com The Highest Occupied Molecular Orbital (HOMO) represents the ability of a molecule to donate electrons, while the Lowest Unoccupied Molecular Orbital (LUMO) represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. irjweb.com For this compound, the electron-withdrawing nature of the carboxylic acid and ethynyl groups would be expected to influence these energy levels significantly.

Illustrative Table of FMO Parameters: (Note: The following data is illustrative and not from a direct study.)

| Parameter | Predicted Energy (eV) |

| HOMO | -5.65 |

| LUMO | -0.81 |

| HOMO-LUMO Gap (ΔE) | 4.84 |

The Molecular Electrostatic Potential (MEP) map is a visual tool derived from DFT calculations that illustrates the charge distribution on the molecule's surface. It is used to predict where the molecule is likely to interact with other chemical species. Red-colored regions indicate a negative electrostatic potential, highlighting areas prone to electrophilic attack (e.g., the oxygen atoms of the carboxylic acid and the oxazole ring). Blue-colored regions indicate a positive potential, identifying sites susceptible to nucleophilic attack (e.g., the hydrogen atom of the carboxylic acid).

DFT calculations are instrumental in exploring potential reaction mechanisms. By modeling the energy of reactants, transition states, and products, a reaction energy profile can be constructed. This allows chemists to understand the feasibility of a synthetic route, identify rate-determining steps, and rationalize product formation. For instance, DFT could be used to model the Sonogashira coupling reaction used to introduce the ethynyl group onto the oxazole core or the cyclization process that forms the oxazole ring itself. chemrxiv.orgacs.org

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov If a series of derivatives of this compound were synthesized and their biological activities tested (for example, as enzyme inhibitors), a QSAR model could be developed. nih.gov

This model would use calculated molecular descriptors (such as lipophilicity, electronic properties, and steric parameters) to create a mathematical equation that predicts the activity. Such a model is a powerful tool in drug discovery, as it can be used to forecast the potency of new, unsynthesized analogs, thereby prioritizing synthetic efforts and designing more effective therapeutic agents. nih.gov Currently, there are no published QSAR studies specifically involving this compound.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govbuketov.edu.kz This method is invaluable for understanding the binding mode of this compound within the active site of a potential biological target and for predicting its binding affinity. buketov.edu.kz The process involves generating a multitude of possible conformations of the ligand within the protein's binding pocket and scoring them based on a scoring function that estimates the binding energy. orientjchem.org

A hypothetical molecular docking study of this compound could be performed against an enzyme such as cyclooxygenase-2 (COX-2), a common target for anti-inflammatory drugs, as other oxazole-containing compounds have been investigated as COX-2 inhibitors. nih.govpnrjournal.com The results of such a study would reveal key interactions, such as:

Hydrogen Bonds: The carboxylic acid group is a prime candidate for forming hydrogen bonds with amino acid residues like Arginine or Serine in the active site. buketov.edu.kz The nitrogen atom in the oxazole ring could also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The oxazole ring and the ethynyl group can engage in hydrophobic interactions with non-polar residues in the binding pocket.

π-π Stacking: The aromatic oxazole ring could participate in π-π stacking interactions with aromatic amino acid residues like Tyrosine or Phenylalanine. buketov.edu.kz

The following table presents a hypothetical summary of a molecular docking study of this compound with a putative protein target.

| Parameter | Value/Description |

| Protein Target | Cyclooxygenase-2 (COX-2) |

| Docking Software | AutoDock Vina, GOLD Suite buketov.edu.kzpnrjournal.com |

| Binding Energy (kcal/mol) | -8.5 (hypothetical value) |

| Key Interacting Residues | |

| Hydrogen Bonds | Arg120, Tyr355, Ser530 buketov.edu.kz |

| Hydrophobic Interactions | Leu352, Val523, Ala527 |

| π-π Stacking | Tyr385, Trp387 buketov.edu.kz |

| Predicted Binding Mode | The carboxylic acid group forms a salt bridge with a key arginine residue at the entrance of the active site. The oxazole ring is positioned within a hydrophobic pocket, and the ethynyl group extends towards a secondary pocket. |

Applications in Organic Synthesis and Materials Science As a Building Block

Role of 2-Ethynyloxazole-5-carboxylic Acid in Heterocyclic Compound Synthesis

The structure of this compound, containing a pre-formed oxazole (B20620) ring, makes it a significant starting material for the synthesis of more complex heterocyclic systems. While the oxazole ring itself is relatively stable due to its aromatic character, the ethynyl (B1212043) and carboxylic acid functionalities serve as reactive handles for elaboration into new ring systems.

General strategies for synthesizing oxazoles often involve the direct construction of the ring from acyclic precursors, such as the reaction of carboxylic acids with compounds like tosylmethyl isocyanide (TosMIC) or α-halogenoketones. nih.govnih.govslideshare.net However, when starting with a functionalized oxazole like this compound, the focus shifts from ring formation to the modification of its appendages.

The carboxylic acid group at the 5-position can be converted into a variety of other functional groups (e.g., amides, esters, acid chlorides) which can then participate in intramolecular or intermolecular cyclization reactions. For instance, reaction of methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates with aminoazoles has been shown to lead to fused researchgate.netorganic-chemistry.orgoxazolo[5,4-d]pyrimidine derivatives through a sequence involving a Smiles rearrangement. growingscience.com This demonstrates how the periphery of an oxazole ring can be used to build new, fused heterocyclic structures. The ethynyl group at the 2-position is also a key reactive site, most notably for cycloaddition reactions that form new heterocyclic rings, such as triazoles, which will be discussed in the context of click chemistry.

Utilization as a Precursor in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step, thereby enhancing efficiency and molecular diversity. slideshare.netnih.gov Carboxylic acids are key components in some of the most prominent MCRs, such as the Ugi and Passerini reactions.

In the Ugi four-component reaction (U-4CR), a carboxylic acid, an amine, a ketone or aldehyde, and an isocyanide combine to form a bis-amide. The carboxylic acid protonates the initially formed imine, activating it for nucleophilic attack by the isocyanide, and the carboxylate anion is then incorporated into the final product. Similarly, the Passerini three-component reaction (P-3CR) involves a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxyamide.

This compound is an ideal candidate to serve as the acidic component in these MCRs. By participating in these reactions, it can introduce the intact ethynyloxazole scaffold into a larger, more complex molecular structure in a single, efficient step. This provides a straightforward route to libraries of diverse compounds containing the oxazole core and a terminal alkyne, the latter of which remains available for subsequent modifications. While specific literature examples detailing the use of this compound in MCRs are not prevalent, the established reactivity of carboxylic acids in these transformations provides a clear blueprint for its potential application. nih.govrsc.orgthieme-connect.de

Table 1: Role of Carboxylic Acids in Key Multi-Component Reactions

| Reaction Name | Components | Product | Role of Carboxylic Acid |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid , Isocyanide | α-Acylamino-carboxamide | Provides the acyl group and acts as a proton source. |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid , Isocyanide | α-Acyloxy-carboxamide | Provides the acyloxy group. |

Integration into Click Chemistry Frameworks for Diverse Molecular Architectures

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide variety of functional groups and reaction conditions. organic-chemistry.org The premier example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins a terminal alkyne with an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.orgnih.gov

The terminal ethynyl group of this compound makes it a perfect substrate for CuAAC. This allows the molecule to be "clicked" onto any molecule or material bearing an azide functional group. youtube.comnih.gov This reaction is exceptionally versatile and has been used to link molecules for applications ranging from drug discovery to materials science. nih.gov

The bifunctional nature of this compound is a significant advantage. The carboxylic acid can first be used as an anchor point to attach the molecule to a larger scaffold, such as a polymer, a protein, or another synthetic intermediate, via standard amide or ester bond formation. The exposed ethynyl group then serves as a handle for a subsequent click reaction, allowing for the attachment of a second component, such as a fluorescent dye, a targeting ligand, or another building block. mdpi.comtu-dresden.de This modular, two-step approach enables the construction of highly diverse and complex molecular architectures with precision and efficiency. nih.gov

Synthesis of Complex Functional Molecules and Natural Product Analogs

The oxazole ring is a structural motif found in a number of biologically active natural products. The synthesis of analogs of these natural products is a common strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties. This compound serves as a valuable building block for this purpose, providing a pre-formed oxazole core that can be incorporated into larger structures. nih.govresearchgate.net

Its utility lies in its bifunctionality, which allows for a diversity-oriented synthesis approach. The carboxylic acid can be coupled with various amine- or alcohol-containing fragments, while the ethynyl group can be modified through various alkyne-specific reactions, including Sonogashira coupling or the aforementioned click chemistry. This dual reactivity allows chemists to rapidly generate a library of related compounds with variations at two distinct points of the molecule, which is a powerful method for exploring structure-activity relationships.

For example, oxazoline-amino acid bioconjugates have been synthesized to study supramolecular interactions. rsc.org this compound could be used to create similar structures, with the ethynyl group providing an additional site for modification to fine-tune the biological activity or physical properties of the resulting analogs.

Application in Supramolecular Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The self-assembly of molecules into ordered, higher-level structures is a cornerstone of this field. Carboxylic acids are exemplary functional groups for programming self-assembly because they can form robust and highly directional hydrogen-bonded dimers.